molecular formula C17H22N2O4 B589596 N-Acetyl-O-tert-butoxycarbonyl Serotonin CAS No. 1329624-51-2

N-Acetyl-O-tert-butoxycarbonyl Serotonin

Cat. No.: B589596
CAS No.: 1329624-51-2
M. Wt: 318.373
InChI Key: YZULPGLZVZXVEL-UHFFFAOYSA-N
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Description

N-Acetyl-O-tert-butoxycarbonyl Serotonin is a biochemical compound used primarily in proteomics research. It is also known by other names such as O-tert-Butoxycarbonyl-normelatonin and O-tert-Butoxycarbonyl-O-demethylmelatonin. The molecular formula of this compound is C17H22N2O4, and it has a molecular weight of 318.37 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves the protection of the amino group using the tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is stable towards most nucleophiles and bases, making it an ideal protecting group for amino acids and peptides .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-O-tert-butoxycarbonyl Serotonin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the deprotected amino compound and various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Acetyl-O-tert-butoxycarbonyl Serotonin is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:

Mechanism of Action

The mechanism of action of N-Acetyl-O-tert-butoxycarbonyl Serotonin involves its role as a protected form of serotonin. The Boc group protects the amino group, allowing for selective reactions at other sites. Upon deprotection, the compound can interact with various molecular targets, including melatonin receptors and other serotonin-related pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-O-tert-butoxycarbonyl Serotonin is unique due to its specific protective group arrangement, which provides stability and selectivity in biochemical reactions. This makes it particularly useful in proteomics research where precise control over reaction conditions is required.

Properties

IUPAC Name

[3-(2-acetamidoethyl)-1H-indol-5-yl] tert-butyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-11(20)18-8-7-12-10-19-15-6-5-13(9-14(12)15)22-16(21)23-17(2,3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZULPGLZVZXVEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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